

Application Notes: Dodecanedioic Acid as an Alternative Fuel Substrate in Parenteral Nutrition

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Compound of Interest

Compound Name: *Dodecanedioate*

Cat. No.: *B1236620*

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Introduction

Dodecanedioic acid (DDDA), a 12-carbon saturated dicarboxylic acid, presents a promising alternative fuel substrate for parenteral nutrition.^{[1][2][3][4][5]} Medium-chain dicarboxylic acids are water-soluble and can be administered peripherally as inorganic salts, unlike traditional long- and medium-chain triglycerides that require emulsification.^[1] DDDA is particularly advantageous due to its high energy density (7.20 kcal/g), rapid tissue utilization, and minimal urinary excretion (around 3.90% of the administered dose), making it an efficient energy source.^{[1][2][3][4]}

Metabolically, even-chain dicarboxylic acids like DDDA undergo β -oxidation in both peroxisomes and mitochondria via a carnitine-independent pathway.^[1] This process yields acetyl-CoA and succinyl-CoA, the latter of which is a gluconeogenic precursor, potentially offering an advantage in clinical conditions where glucose metabolism is impaired.^[1] Studies have shown that DDDA infusion can lead to a significant decrease in plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) patients without affecting insulin levels.^[6] Furthermore, recent research in rodent models suggests that oral supplementation with DDDA may protect against obesity and metabolic-associated liver disease.^{[7][8][9]}

These application notes provide a summary of the key quantitative data, detailed experimental protocols, and relevant metabolic pathways to guide researchers in the investigation and application of dodecanedioic acid in parenteral nutrition.

Data Presentation

Table 1: Physicochemical and Metabolic Properties of Dicarboxylic Acids

Dicarboxylic Acid	Carbon Chain Length	Energy Density (kcal/g)	Urinary Excretion (% of administered dose)	Key β -oxidation Products
Azelaic Acid	C9	4.97	>50%	Acetyl-CoA, Malonyl-CoA
Sebacic Acid	C10	6.64	~12%	Acetyl-CoA, Succinyl-CoA
Dodecanedioic Acid	C12	7.20	~3.90%	Acetyl-CoA, Succinyl-CoA

Source:[1]

Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Wistar Rats

Parameter	Value (mean \pm SD)	Unit
Intravenous Bolus Dose	800	$\mu\text{mol/kg}$ body weight
Plasma Half-life	12.47	minutes
Apparent Volume of Distribution	0.248 \pm 0.035	L/kg body weight
Systemic Clearance	0.0138	L/kg body weight per minute
Renal Clearance	0.00051	L/kg body weight per minute
Urinary Excretion (24h)	3.90 \pm 1.62	% of administered dose
Albumin Binding (single site)	Dissociation constant: 147 $\mu\text{mol/L}$	

Source:[2][3][4]

Table 3: Metabolic Effects of Dodecanedioic Acid Infusion in Humans (NIDDM Patients)

Parameter	Baseline (mean ± SD)	End of Infusion (mean ± SD)	p-value
Plasma Glucose	7.8 ± 0.6	5.4 ± 0.8	< 0.05
Plasma Lactate	3.5 ± 0.2	1.5 ± 0.1	< 0.001
Blood Pyruvate	26.0 ± 11.6	99.5 ± 14.9	< 0.01

Source:[6]

Experimental Protocols

Protocol 1: Preparation of Dodecanedioic Acid Solution for Infusion

This protocol describes the preparation of a sterile DDDA solution for intravenous administration in experimental studies.

Materials:

- Dodecanedioic acid (high purity)
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Water for Injection (WFI)
- Sterile filters (0.22 µm)
- Sterile vials or infusion bags
- pH meter
- Osmometer

Procedure:

- Dissolution: In a sterile container, suspend the desired amount of dodecanedioic acid in WFI.
- Salt Formation: Slowly add NaOH solution while stirring continuously to dissolve the DDDA and form its sodium salt. The disodium salt is water-soluble.
- pH Adjustment: Carefully monitor and adjust the pH of the solution to a physiologically compatible range (typically 7.0-7.4) using the NaOH solution.
- Final Concentration: Adjust the final volume with WFI to achieve the desired molar concentration of DDDA. For instance, a 66.7 mM solution has been used in rat studies.[\[10\]](#)
- Osmolarity Measurement: Measure the osmolarity of the final solution and adjust with WFI or a suitable tonicity agent if necessary to ensure it is appropriate for parenteral administration.
- Sterilization: Sterilize the final solution by passing it through a 0.22 μ m sterile filter into a sterile vial or infusion bag.
- Quality Control: Perform sterility and endotoxin testing on the final product before use.

Protocol 2: In Vivo Pharmacokinetic Study of Dodecanedioic Acid in a Rat Model

This protocol outlines a method to determine the pharmacokinetic profile of DDDA following intravenous administration in rats.

Animal Model:

- Male Wistar rats (body weight appropriate for the study)

Experimental Procedure:

- Catheterization: Surgically implant a catheter into the jugular vein for intravenous administration and a second catheter (e.g., in the carotid artery or tail vein) for blood sampling. Allow for a recovery period post-surgery.

- DDDA Administration: Administer a single intravenous bolus of the prepared DDDA solution. A dose of 800 μ mol/kg body weight has been previously reported.[2][3][4]
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-injection. Use an appropriate anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
- Urine Collection: House the rats in metabolic cages to collect urine for 24 hours to determine the urinary excretion of DDDA.
- Sample Analysis: Analyze the concentration of DDDA in plasma and urine samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2][3][6]
- Pharmacokinetic Analysis: Use appropriate software to model the plasma concentration-time data and calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[2][3][4]

Protocol 3: Euglycemic-Hyperinsulinemic Clamp to Assess Glucose Metabolism

This protocol is designed to investigate the effect of DDDA infusion on insulin sensitivity and glucose uptake.

Study Population:

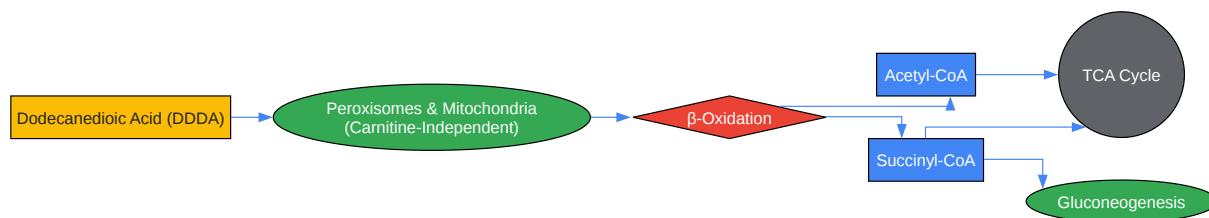
- Can be adapted for both animal models and human subjects.

Experimental Design:

- Priming and Infusion: Begin with a priming-constant infusion of either the DDDA solution or a saline control for a specified period (e.g., 240 minutes).[11]
- Euglycemic-Hyperinsulinemic Clamp: After an initial period of DDDA or saline infusion (e.g., 120 minutes), initiate a euglycemic-hyperinsulinemic clamp for a further 120 minutes.[11]

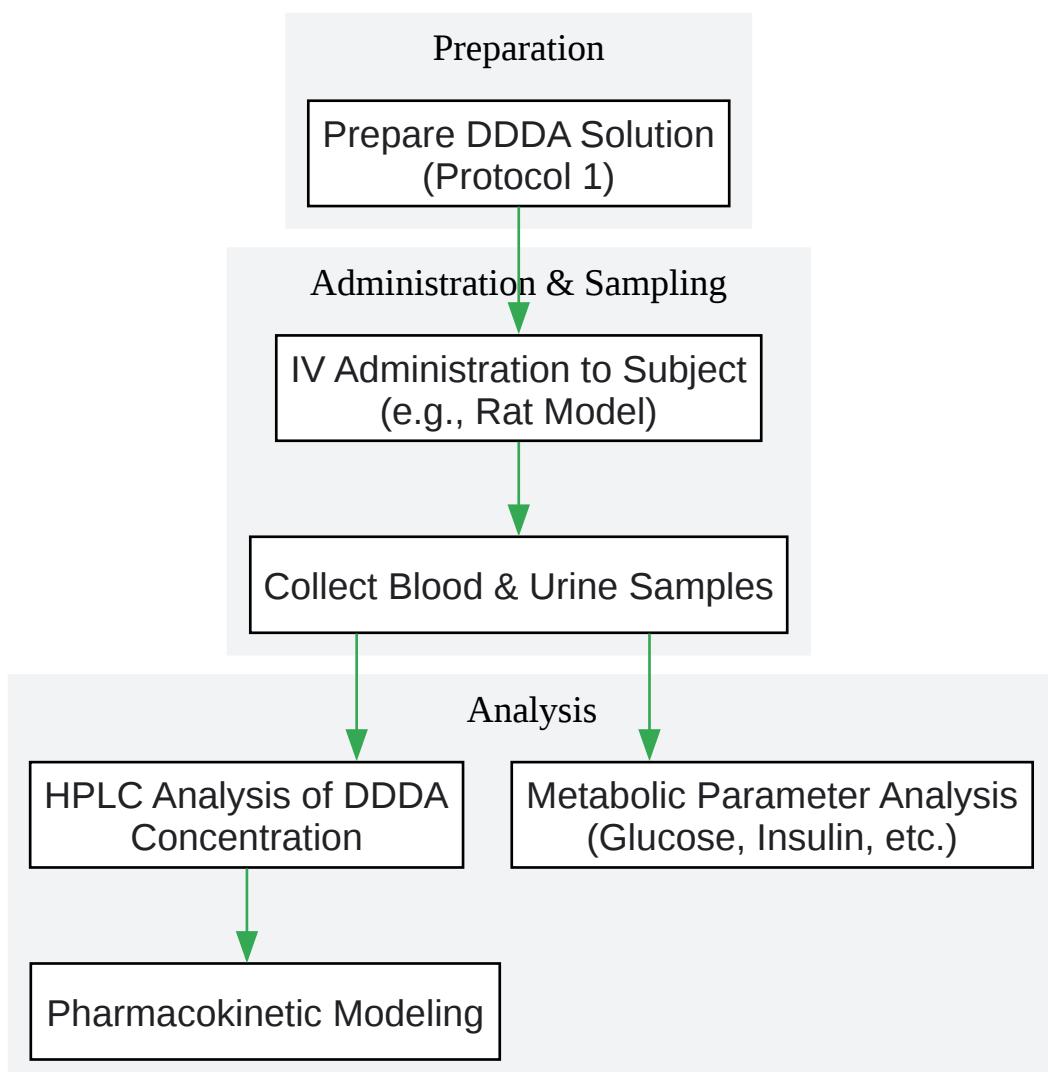
- Insulin Infusion: Infuse insulin at a constant rate (e.g., 40 mU/m²/min) to achieve hyperinsulinemia.
- Glucose Infusion: Monitor blood glucose levels every 5-10 minutes. Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).
- Metabolic Monitoring:
 - Indirect Calorimetry: Measure energy expenditure and respiratory quotient throughout the experiment to assess substrate utilization.[11]
 - Blood Sampling: Collect blood samples at regular intervals to measure plasma concentrations of glucose, insulin, and DDDA.
- Data Analysis: The glucose infusion rate required to maintain euglycemia during the clamp is a measure of whole-body glucose uptake and insulin sensitivity. Compare the glucose infusion rates between the DDDA and control groups.

Visualizations



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Caption: Metabolic pathway of dodecanedioic acid.



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Caption: General workflow for in vivo studies of DDDA.

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